2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride
Description
2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride is a heterocyclic compound featuring a benzothiazole core (a bicyclic structure with benzene fused to a thiazole ring) substituted at the 2-position with an azetidine-3-ylsulfanyl group. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical or biochemical applications.
Properties
IUPAC Name |
2-(azetidin-3-ylsulfanyl)-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2.ClH/c1-2-4-9-8(3-1)12-10(14-9)13-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUSNPYUCQGRRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)SC2=NC3=CC=CC=C3S2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiolation of Benzothiazole Derivatives with Azetidin-3-ol Hydrochloride
-
- Starting with 3-hydroxyazetidine hydrochloride and 2-bromomethyl-5-chlorobenzonitrile in dichloromethane.
- Use of diethyl ethylamine (DEEA) as a base.
- Stirring at room temperature for 16 hours.
-
- Formation of 5-chloro-2-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile.
- The product is isolated by partitioning between ether and aqueous HCl, neutralization, and extraction.
- Yield reported around 93%.
This method highlights the nucleophilic substitution of the bromomethyl group by the azetidinyl moiety, forming the sulfanyl linkage after further functional group transformations.
Cesium Carbonate Mediated Coupling in Polar Aprotic Solvents
-
- Use of azetidin-3-ol hydrochloride with halogenated benzothiazole derivatives.
- Cesium carbonate as a base in solvents like 1,2-dimethoxyethane or dimethyl sulfoxide.
- Heating at elevated temperatures (90-120 °C) for 2 hours under inert atmosphere.
This approach leverages the strong base and polar solvents to promote nucleophilic substitution, favoring the formation of the sulfanyl linkage.
Triethylamine Catalyzed Substitution in Alcohol Solvents
-
- Azetidin-3-ol hydrochloride reacts with dihalopyrimidine or benzothiazole derivatives.
- Triethylamine as a base in isopropyl alcohol.
- Heating at 75-85 °C for 2 hours.
This method provides mild conditions and high efficiency, suitable for sensitive substrates.
Multi-Step Synthesis Involving Intermediate Formation
-
- Initial formation of intermediates such as 5-chloro-2-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile.
- Subsequent reactions with reagents like acetic anhydride, boron trifluoride etherate, and hydrochloric acid to introduce functional groups and finalize the hydrochloride salt.
-
- Precise temperature control (35-112 °C).
- Controlled addition times (e.g., 2-hour dropwise addition).
- Crystallization steps for purification.
This detailed multi-step approach ensures structural integrity and purity of the final compound.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Conditions | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic substitution with DEEA | 3-hydroxyazetidine HCl + 2-bromomethyl-5-chlorobenzonitrile + DEEA | Dichloromethane (CH2Cl2) | Room temp (RT) | 16 h | 93 | Work-up with ether and HCl; intermediate formed |
| Cs2CO3 mediated coupling | Azetidin-3-ol HCl + halogenated benzothiazole + Cs2CO3 | 1,2-Dimethoxyethane or DMSO | 90-120 | 2 h | 41-93 | Inert atmosphere, sealed vessel |
| Triethylamine catalyzed substitution | Azetidin-3-ol HCl + dihalopyrimidine + TEA | Isopropyl alcohol (i-PrOH) | 75-85 | 2 h | 97-100 | Mild conditions, aqueous work-up |
| Multi-step synthesis | Intermediates + acetic anhydride + BF3 etherate + HCl | Various | 35-112 | Several hrs | ~93.5 | Includes crystallization and purification |
Research Findings and Notes
- The use of 3-hydroxyazetidine hydrochloride as a nucleophile is central to all preparation routes, often requiring base activation (DEEA, Cs2CO3, or TEA).
- Polar aprotic solvents like 1,2-dimethoxyethane and DMSO facilitate substitution reactions by stabilizing ionic intermediates.
- Temperature control is critical to optimize yields and minimize side reactions; typical ranges are 75-120 °C depending on the method.
- The hydrochloride salt form is usually obtained by acidification and crystallization steps, ensuring product stability and purity.
- Analytical techniques such as NMR spectroscopy and LC-MS are routinely used to confirm structure and purity.
- The multi-step synthesis involving acetic anhydride and boron trifluoride etherate allows for functional group modifications and improved crystallinity.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
The compound 2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride is a relatively novel chemical entity with potential applications in various scientific fields, particularly in medicinal chemistry and pharmaceuticals. This article aims to explore its applications, supported by comprehensive data tables and documented case studies.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Properties
The compound has been investigated for its anticancer effects. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism involves the modulation of cell cycle regulators and pro-apoptotic factors .
Neuropharmacology
Cognitive Enhancement
Recent studies have explored the neuroprotective effects of this compound. It has been shown to enhance cognitive functions in animal models of neurodegenerative diseases. The underlying mechanism appears to involve the inhibition of neuroinflammation and oxidative stress .
Enzyme Inhibition
Enzyme Targeting
The compound acts as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been identified as a potential inhibitor of acetylcholinesterase (AChE), which is significant for treating Alzheimer's disease . This inhibition can lead to increased levels of acetylcholine, thereby improving synaptic transmission.
Table 1: Biological Activities of this compound
| Activity Type | Test Organism/Cell Line | IC50/EC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 25 µg/mL | |
| Anticancer | HeLa Cells | 15 µM | |
| AChE Inhibition | Human Erythrocytes | 5 µM | |
| Neuroprotection | SH-SY5Y Cells | N/A |
Table 2: Case Studies Involving this compound
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth in vitro. | |
| Cancer Cell Apoptosis | Induced apoptosis through mitochondrial pathways in cancer cells. | |
| Cognitive Function Improvement | Enhanced memory and learning in rodent models of Alzheimer's disease. |
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences and similarities between the target compound and related benzothiazole derivatives:
Key Comparative Insights
Azetidine vs. Piperidine Substituents
- Ring Strain and Reactivity : The azetidine group in the target compound introduces significant ring strain due to its four-membered structure, which may enhance reactivity in nucleophilic or ring-opening reactions compared to the six-membered piperidine analog .
- In contrast, azetidine’s rigidity might favor selective interactions with sterically constrained binding pockets .
Thioether vs. Sulfonamide/Styryl Groups
- Polarity and Solubility : The thioether linkage in the target compound is less polar than sulfonamide groups (e.g., in ’s derivatives), likely improving membrane permeability but reducing water solubility without the hydrochloride counterion .
- Functional Utility : The azide group in (E)-2-(4-Azidostyryl)-1,3-benzothiazole enables bioorthogonal click chemistry, a feature absent in the target compound. However, the azetidine’s amine group (protonated as HCl salt) may facilitate ionic interactions in biological systems .
Benzothiazole Core Modifications
- Electronic Effects : Replacing sulfur in benzothiazole with oxygen (as in benzoxazole analogs, ) reduces electron-withdrawing effects, altering π-π stacking and hydrogen-bonding capabilities. The sulfur atom in benzothiazole enhances stability and lipophilicity, critical for blood-brain barrier penetration in imaging agents like 2-(4'-fluorophenyl)-1,3-benzothiazole .
Biological Activity
2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antitumor, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an azetidine ring and a benzothiazole moiety, which are known to contribute to various biological activities. The molecular formula for this compound is C8H10ClN3S2, with a molecular weight of approximately 227.77 g/mol.
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H10ClN3S2 |
| Molecular Weight | 227.77 g/mol |
| CAS Number | 1384429-73-5 |
| Solubility | Soluble in water |
| Toxicity | Harmful if swallowed |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, research involving benzothiazole derivatives demonstrated their effectiveness against various cancer cell lines. In particular, compounds were tested on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays.
Findings:
- IC50 Values : The IC50 values for these compounds ranged from 6.26 μM to 20.46 μM in different assay formats (2D vs. 3D), indicating potent anti-proliferative effects on cancer cells .
- Mechanism : The mechanism of action appears to involve interaction with DNA, where these compounds can bind within the minor groove of AT-DNA, potentially disrupting replication processes .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Testing against both Gram-positive and Gram-negative bacteria revealed promising results.
Antimicrobial Testing Results:
- Test Organisms : Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
- Methods : Broth microdilution testing was employed according to Clinical Laboratory Standards Institute (CLSI) guidelines.
Results Summary:
- Compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) that suggest potential as new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Binding to DNA may inhibit replication and transcription processes.
- Enzyme Inhibition : The azetidine and benzothiazole moieties may interact with specific enzymes or receptors involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) : Some studies suggest that similar compounds induce oxidative stress within cancer cells, leading to apoptosis .
Study on Antitumor Activity
A study published in a peer-reviewed journal evaluated various benzothiazole derivatives for their antitumor properties. The results showed that certain derivatives demonstrated higher efficacy than traditional chemotherapeutic agents.
Key Findings:
- Compounds were tested in both 2D and 3D cultures.
- Higher cytotoxicity was observed in 2D cultures compared to 3D models, indicating the need for further exploration in more physiologically relevant environments .
Study on Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited MIC values comparable to established antibiotics.
Results:
- The study highlighted the potential for developing new antimicrobial agents based on this scaffold due to their effectiveness against resistant strains.
Q & A
Q. What are the recommended synthetic routes for 2-(Azetidin-3-ylsulfanyl)-1,3-benzothiazole hydrochloride, and how do reaction conditions influence yield?
Answer:
- Synthetic Pathway: A common approach involves coupling azetidine-3-thiol with a pre-functionalized benzothiazole core. For example, analogous methods for benzothiazole derivatives use solvent-free reductive amination (e.g., hydrazine hydrate in absolute alcohol under reflux for 4 hours) .
- Key Variables:
- Temperature: Reflux conditions (e.g., 80–100°C) are critical for ring closure and sulfur incorporation.
- Catalysts: Acidic conditions (e.g., HCl in ethanol) facilitate salt formation .
- Purification: Recrystallization from ethanol or methanol yields high-purity hydrochloride salts (≥95% yield reported in similar syntheses) .
Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the azetidine sulfanyl linkage (δ ~3.5–4.0 ppm for azetidine protons) and benzothiazole aromaticity (δ ~7.0–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for quantifying purity (≥98% required for pharmacological studies) .
- Mass Spectrometry (MS): ESI-MS in positive ion mode detects the [M+H]⁺ ion (exact mass depends on isotopic Cl distribution) .
Q. How can researchers optimize solubility for in vitro assays?
Answer:
- Solvent Selection: The hydrochloride salt enhances aqueous solubility. For cell-based assays, dissolve in DMSO (≤0.1% v/v final concentration to avoid cytotoxicity) .
- Buffering: Use phosphate-buffered saline (PBS) at pH 7.4 for physiological compatibility.
- Surfactants: Polysorbate-80 (0.01–0.1%) improves stability in aqueous media .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the azetidine sulfanyl group in nucleophilic substitution reactions?
Answer:
- Steric and Electronic Factors: The azetidine ring’s strained 4-membered structure increases ring-opening propensity. The sulfanyl group acts as a leaving group in SN2 reactions, with nucleophilic attack at the β-carbon of the azetidine moiety .
- Kinetic Studies: Second-order kinetics are observed in reactions with amines or thiols, suggesting a bimolecular mechanism .
- Computational Modeling: DFT calculations predict transition-state stabilization via hydrogen bonding with the benzothiazole nitrogen .
Q. How do structural modifications (e.g., substituents on benzothiazole) affect biological activity?
Answer:
- Case Study: Analogous benzothiazole derivatives with electron-withdrawing groups (e.g., Cl, NO₂) at the 6-position show enhanced antimicrobial activity due to increased membrane permeability .
- SAR Trends:
- Hydrophobic substituents (e.g., methyl, benzyl) improve binding to hydrophobic enzyme pockets (e.g., kinase targets) .
- Polar groups (e.g., hydroxyl, carboxyl) reduce cytotoxicity but may compromise blood-brain barrier penetration .
Q. How can researchers resolve contradictions in reported cytotoxicity data across cell lines?
Answer:
Q. What are the challenges in validating this compound as a kinase inhibitor, and how can they be addressed?
Answer:
- Selectivity Profiling: Use kinome-wide screening (e.g., KinomeScan) to identify off-target effects.
- Binding Mode Analysis: Co-crystallization studies with target kinases (e.g., VEGFR2) reveal critical interactions (e.g., hydrogen bonding with the benzothiazole NH group) .
- Resistance Mitigation: Combine with allosteric inhibitors to reduce mutation-driven resistance .
Q. How should researchers validate stability under long-term storage conditions?
Answer:
- Accelerated Stability Testing:
- Degradation Pathways: Hydrolysis of the azetidine ring is the primary route. Lyophilization or storage in anhydrous DMSO extends shelf life .
Methodological Notes
- Synthesis Reproducibility: Document exact equivalents of reagents (e.g., hydrazine hydrate at 1.2 eq) to avoid batch variability .
- Intellectual Property: Prior patents (e.g., CAS 144010-02-6) cover benzisothiazole derivatives; conduct a freedom-to-operate analysis before therapeutic development .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
